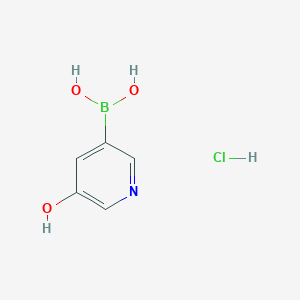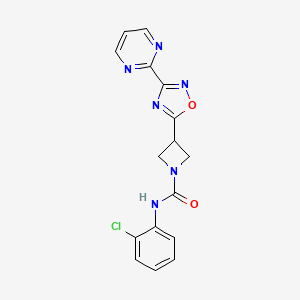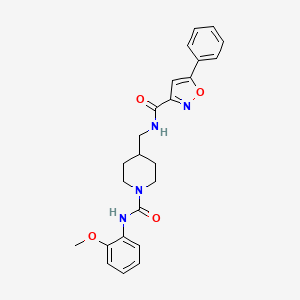![molecular formula C20H17ClN2O3 B2419620 [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-66-4](/img/structure/B2419620.png)
[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-3-pyridinylmethyl N-(2-methylphenyl)carbamate, commonly known as 2-CPMP, is a synthetic compound developed by scientists for use in scientific research. 2-CPMP has been used in a wide variety of applications, ranging from biochemistry and physiology to drug synthesis and drug delivery. 2-CPMP is a small molecule that is relatively easy to synthesize and has a wide range of biological activities, including inhibition of protein kinases and modulation of cell signaling pathways.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of various carbamate compounds, including those similar to [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate, has been a focus in organic chemistry. For instance, Velikorodov (2004) demonstrated the synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, highlighting the chemical versatility and potential applications of such compounds in different chemical reactions and synthesis pathways (A. V. Velikorodov, 2004).
The study of hydrogen bonding in compounds structurally related to this compound, like certain anticonvulsant enaminones, has been performed to understand their crystal structures and potential pharmaceutical applications (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Applications in Sensing Technologies
- Research into heteroatom-containing organic fluorophores, which are structurally akin to this compound, has been conducted. These studies focus on developing fluorescent pH sensors with tunable aggregation-induced emission and intramolecular charge transfer characteristics, demonstrating potential applications in sensing technologies (Zhiyong Yang et al., 2013).
Fungicidal and Antioxidant Properties
Studies on the synthesis and evaluation of compounds similar to this compound, such as dihydropyridine analogs, have revealed their potential as antioxidants, providing a foundation for exploring therapeutic applications in drug discovery (M. Saddala, Jangampalli Adi Pradeepkiran, 2019).
Another research avenue involves the synthesis and fungicidal activity assessment of compounds structurally related to this compound, indicating potential agrochemical applications (A. Kuzenkov, V. V. Zakharychev, 2009).
Propiedades
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKZXOKDMWIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)



![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2419544.png)

![6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2419546.png)




![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2419558.png)

